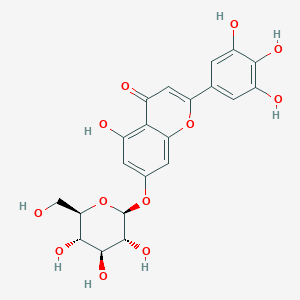
RNA polymerase-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RNA polymerase-IN-1 is a potent inhibitor of RNA polymerase, an enzyme responsible for synthesizing RNA from a DNA template. This compound has garnered significant attention due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is particularly noted for its ability to interfere with the transcription process, making it a valuable tool in research and therapeutic contexts.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of RNA polymerase-IN-1 typically involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial steps often involve the preparation of a core structure, followed by the introduction of functional groups that enhance the compound’s inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: For large-scale production, this compound is synthesized using optimized reaction conditions that maximize yield and purity. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening techniques allows for the rapid identification of optimal reaction conditions, reducing the time and cost associated with large-scale synthesis.
化学反応の分析
Types of Reactions: RNA polymerase-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium hydroxide or potassium carbonate to replace specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be tailored for specific applications.
科学的研究の応用
RNA polymerase-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of RNA synthesis and to develop new inhibitors with improved efficacy.
Biology: The compound is employed in research to understand the role of RNA polymerase in gene expression and regulation.
Medicine: this compound has potential therapeutic applications, particularly in the treatment of diseases where RNA polymerase activity is dysregulated, such as certain cancers and viral infections.
Industry: The compound is used in the development of diagnostic tools and assays to detect RNA polymerase activity in various biological samples.
作用機序
RNA polymerase-IN-1 exerts its effects by binding to the active site of RNA polymerase, thereby inhibiting its ability to catalyze the synthesis of RNA from a DNA template. This inhibition disrupts the transcription process, leading to a decrease in RNA production. The compound targets specific molecular pathways involved in gene expression, making it a valuable tool for studying transcriptional regulation.
類似化合物との比較
RNA polymerase-IN-1 is unique in its high specificity and potency compared to other RNA polymerase inhibitors. Similar compounds include:
Actinomycin D: A well-known inhibitor that binds to DNA and prevents RNA polymerase from transcribing RNA.
Rifampicin: An antibiotic that inhibits bacterial RNA polymerase, commonly used in the treatment of tuberculosis.
Alpha-amanitin: A toxin that specifically inhibits eukaryotic RNA polymerase II, used in research to study transcription mechanisms.
This compound stands out due to its ability to selectively inhibit RNA polymerase with minimal off-target effects, making it a preferred choice for research and therapeutic applications.
特性
分子式 |
C47H57N3O13 |
|---|---|
分子量 |
872.0 g/mol |
IUPAC名 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[2-(dimethylamino)ethoxy]-15,17,37-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2,6,23-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1(37),3,5(36),9,19,21,25,28(33),29,31,34-undecaen-13-yl] acetate |
InChI |
InChI=1S/C47H57N3O13/c1-22-13-12-14-23(2)46(57)49-37-41(55)34-33(36-44(37)62-32-21-29(15-16-30(32)48-36)59-20-18-50(9)10)35-43(27(6)40(34)54)63-47(8,45(35)56)60-19-17-31(58-11)24(3)42(61-28(7)51)26(5)39(53)25(4)38(22)52/h12-17,19,21-22,24-26,31,38-39,42,52-53,55H,18,20H2,1-11H3,(H,49,57)/b13-12+,19-17+,23-14-/t22-,24+,25+,26+,31-,38-,39+,42+,47-/m0/s1 |
InChIキー |
OCKXORWDOXLQPY-MXADSXSFSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=NC4=C(O3)C=C(C=C4)OCCN(C)C)C5=C6C(=C(C(=O)C5=C2O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)/C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=NC4=C(O3)C=C(C=C4)OCCN(C)C)C5=C6C(=C(C(=O)C5=C2O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


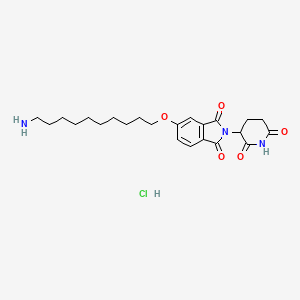
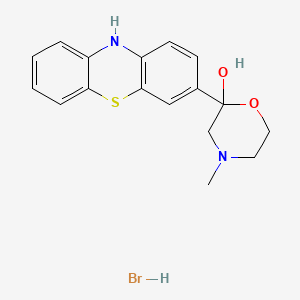

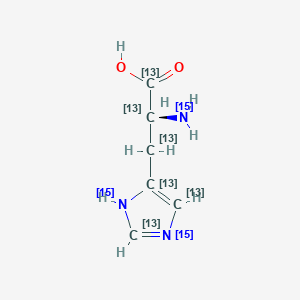
![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
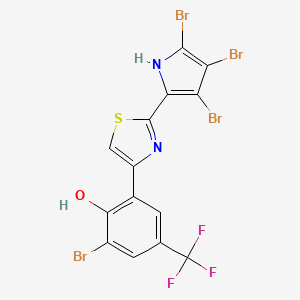
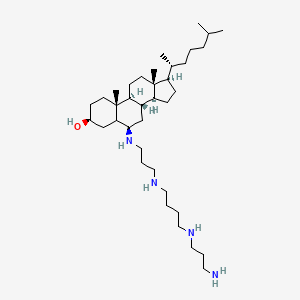
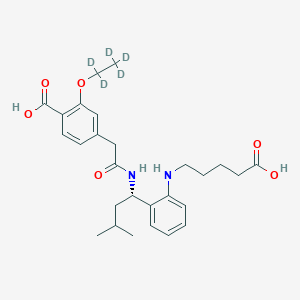
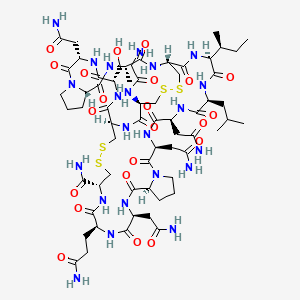
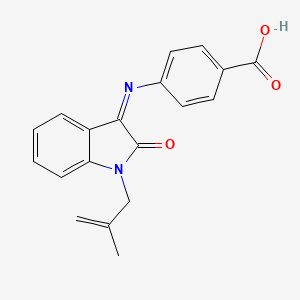
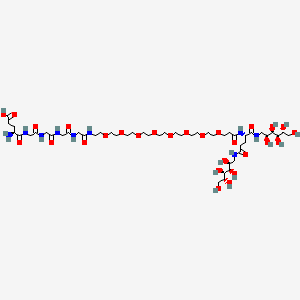

![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
